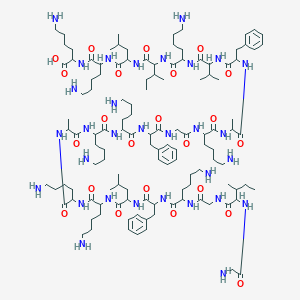
H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” is a synthetic peptide composed of various amino acids This peptide is characterized by the presence of both D- and L- forms of amino acids, which can influence its structural and functional properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), is essential to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of SPPS. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. Its unique sequence allows researchers to investigate the effects of D- and L- amino acids on peptide structure and function.
Biology
In biological research, this peptide can serve as a tool to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form stable secondary structures makes it valuable for investigating peptide-based drug delivery systems.
Medicine
In medicine, peptides like this one are explored for their therapeutic potential. They can be designed to target specific receptors or enzymes, making them useful in developing new drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials. Its ability to self-assemble into defined structures makes it suitable for applications in tissue engineering and regenerative medicine.
作用机制
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Peptides can interact with molecular targets, such as receptors, enzymes, or nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D- and L- amino acids can influence the peptide’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- H-Gly-Gly-Gly-DL-Val-DL-xiIle-DL-Gln-DL-xiThr-DL-xiIle-DL-Ser-DL-His-DL-Glu-DL-Cys-DL-Arg-DL-Met-DL-Asn-DL-Ser-DL-Trp-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-xiThr-DL-Cys-DL
- D-Val-Leu-Lys 4-硝基苯胺 二盐酸盐
Uniqueness
The uniqueness of “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” lies in its specific sequence and the presence of multiple D- and L- amino acids. This combination can result in unique structural and functional properties, making it distinct from other peptides with different sequences or stereochemistry.
属性
分子式 |
C122H209N31O23 |
|---|---|
分子量 |
2478.2 g/mol |
IUPAC 名称 |
6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C122H209N31O23/c1-13-77(9)102(151-98(154)71-132)119(172)134-73-100(156)138-85(49-25-34-58-124)109(162)149-96(69-82-44-20-16-21-45-82)117(170)147-93(66-74(3)4)115(168)142-88(52-28-37-61-127)111(164)140-86(50-26-35-59-125)108(161)136-79(11)104(157)139-87(51-27-36-60-126)110(163)141-90(54-30-39-63-129)113(166)148-95(68-81-42-18-15-19-43-81)106(159)133-72-99(155)137-84(48-24-33-57-123)107(160)135-80(12)105(158)146-97(70-83-46-22-17-23-47-83)118(171)152-101(76(7)8)120(173)144-91(55-31-40-64-130)114(167)153-103(78(10)14-2)121(174)150-94(67-75(5)6)116(169)143-89(53-29-38-62-128)112(165)145-92(122(175)176)56-32-41-65-131/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H,133,159)(H,134,172)(H,135,160)(H,136,161)(H,137,155)(H,138,156)(H,139,157)(H,140,164)(H,141,163)(H,142,168)(H,143,169)(H,144,173)(H,145,165)(H,146,158)(H,147,170)(H,148,166)(H,149,162)(H,150,174)(H,151,154)(H,152,171)(H,153,167)(H,175,176) |
InChI 键 |
ZKENSPLIVRWDRS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


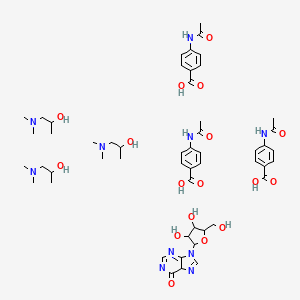
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
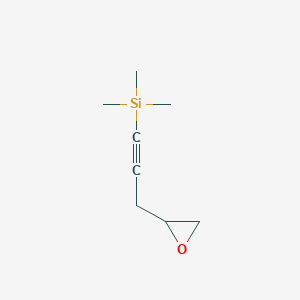
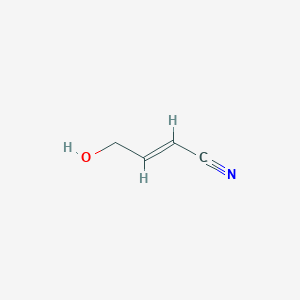
![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
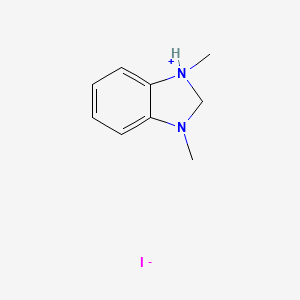
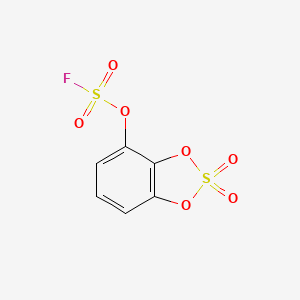
![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
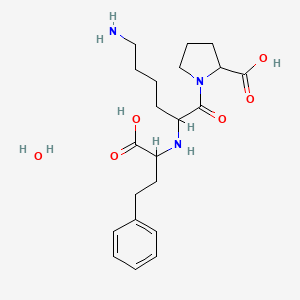
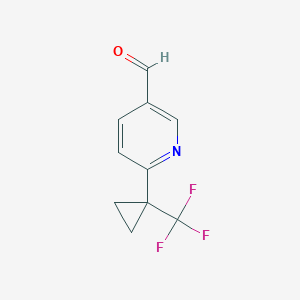
![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)
